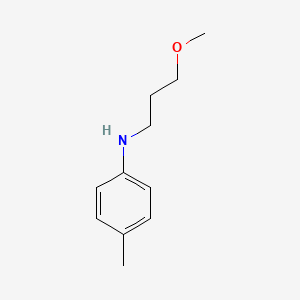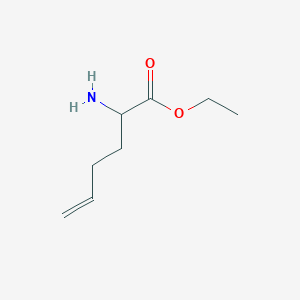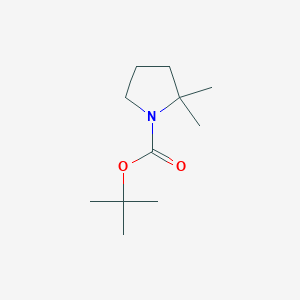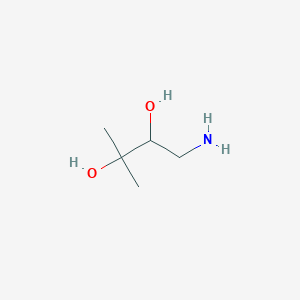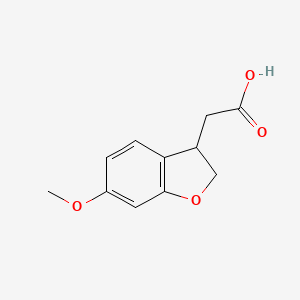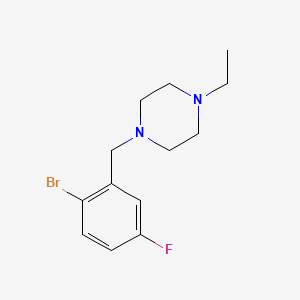
1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine
Vue d'ensemble
Description
2-Bromo-5-fluorobenzyl bromide is an important pharmaceutical intermediate . It’s used in the synthesis of Benzazepines, a class of compounds with potential therapeutic applications .
Synthesis Analysis
The synthesis of Benzazepines involves the alkylation of the β-amino ester 1a with 2-bromo-5-fluorobenzyl bromide . The product is obtained as a white solid after silica gel chromatography .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-fluorobenzyl bromide is C7H5Br2F . The structure includes a benzene ring substituted with bromo, fluoro, and bromomethyl groups .Chemical Reactions Analysis
2-Bromo-5-fluorobenzyl bromide reacts with β-amino ester 1a in the synthesis of Benzazepines . More detailed reaction conditions and mechanisms would depend on the specific synthesis protocol.Physical And Chemical Properties Analysis
2-Bromo-5-fluorobenzyl bromide appears as colorless to white to cream to pale brown crystals or powder . It has a melting point of 30.0-40.0°C and a refractive index of 1.5870-1.5920 at 20°C . It’s difficult to mix in water .Applications De Recherche Scientifique
Synthesis and Labeling for Diagnostic Purposes
A study described the synthesis of a potent nonpeptide CCR1 antagonist, using a module-assisted procedure that could be relevant to the chemical class involving 1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine. The process included reductive amination of 4-[18F]fluorobenzaldehyde with a piperazine derivative, highlighting its potential application in the development of diagnostic agents through radio-labeling techniques (Mäding et al., 2006).
Anticancer and Antimicrobial Properties
New phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, which include structures similar to 1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine, were synthesized and analyzed. These complexes exhibited distinct electrochemical and magnetic properties, suggesting potential for further exploration in therapeutic applications, especially due to their complexation with copper(II) which might offer unique biological activities (Amudha et al., 1999).
Development of Novel Benzimidazole Derivatives
A study synthesized a series of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, demonstrating significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds, including variations of the 1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine structure, offer insights into the development of new pharmaceutical agents with potential therapeutic benefits (Menteşe et al., 2015).
Exploring Chemical Reactivity and Bond Formation
Research on the reactivity of 1-(2-bromobenzyl)-4-halopyrazoles in Pd-catalyzed direct arylation investigated the conditions allowing for the intermolecular and intramolecular arylation without cleavage of the pyrazolyl and benzyl C-halo bonds. This study is indicative of the broader synthetic utility of bromobenzyl compounds in facilitating complex chemical transformations (Brahim et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-9-12(15)3-4-13(11)14/h3-4,9H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYIVUBEYFIZPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



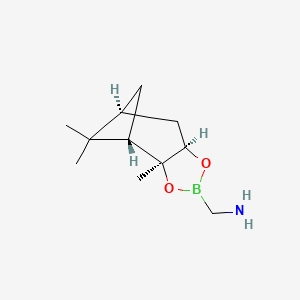
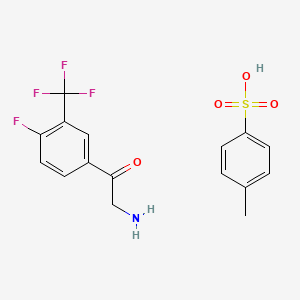
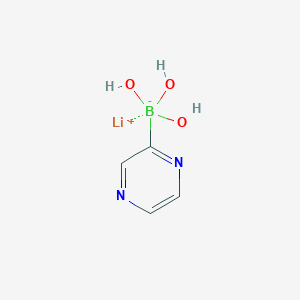

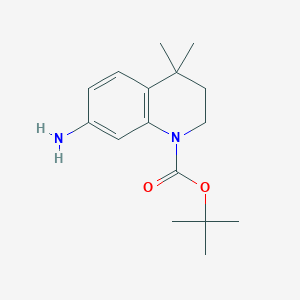
![2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine](/img/structure/B1528935.png)
![Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1528936.png)
